Milbemycin A3 Oxime

ABC Transporter Inhibition Antifungal Synergy Drug Resistance

Procuring isolated Milbemycin A3 oxime (≥95% purity) is essential for applications requiring defined molecular pharmacology. Unlike the commercial 20:80 A3/A4 mixture, this single component enables accurate quantification, impurity profiling, and stability monitoring per USP/EP monographs. It demonstrates superior ABC transporter efflux inhibition (IC50 <1 μg/mL) vs. the A4 analog, and enhanced microfilaricidal activity over the non-oxime parent. Ideal for ANDA submissions, antifungal resistance studies, and SAR programs targeting next-generation endectocides. Confirm availability now.

Molecular Formula C31H43NO7
Molecular Weight 541.7 g/mol
Cat. No. B15555666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilbemycin A3 Oxime
Molecular FormulaC31H43NO7
Molecular Weight541.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8?,32-27+/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1
InChIKeyVDBGCWFGLMXRIK-XGHMFLDSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Milbemycin A3 Oxime: The Minor but Critically Active Component of Milbemycin Oxime Formulations


Milbemycin A3 oxime (CAS 114177-14-9, C31H43NO7, MW 541.7) is a semi-synthetic macrocyclic lactone and a key active component of the commercial endectocide milbemycin oxime, typically constituting ~20-30% of the final A3/A4 mixture [1]. Synthesized via oxidation and selective oximation of the fermentation-derived milbemycin A3 parent, it belongs to the milbemycin class, which shares structural homology with avermectins but features a distinct spiroketal moiety that influences target binding and pharmacokinetic persistence [2]. Unlike its parent compound or the A4 analog, Milbemycin A3 oxime exhibits a unique profile of potent efflux pump inhibition and distinct microfilaricidal efficacy, making its specific procurement critical for targeted research and analytical reference applications [3].

Milbemycin A3 Oxime: Why Broad-Spectrum Mixtures or Parent Compounds Cannot Replace the Isolated Component


Procuring the isolated Milbemycin A3 oxime, rather than the commercial milbemycin oxime mixture or the parent milbemycin A3, is essential for applications requiring defined molecular pharmacology. The commercial mixture's 20:80 A3:A4 ratio obscures the individual contribution of each oxime, which are not pharmacologically equivalent . Crucially, the A3 oxime demonstrates superior potency as an ABC transporter efflux inhibitor (<1 μg/mL) compared to the A4 analog, and the oxime derivative itself exhibits significantly enhanced microfilaricidal activity over the non-oxime parent [1]. Furthermore, analytical and quality control (QC) workflows for ANDA submissions or stability studies mandate the use of a fully characterized, single-component reference standard to ensure accurate quantification and impurity profiling, a requirement that a mixture cannot fulfill [2]. Substituting with the mixture or parent introduces confounding variables in both biological assays and analytical method validation.

Milbemycin A3 Oxime: Quantified Differentiation Data for Scientific Procurement Decisions


Milbemycin A3 Oxime Demonstrates Superior Efflux Pump Inhibition Potency Versus A4 Oxime

In a study evaluating efflux pump inhibition in Candida glabrata, Milbemycin A3 oxime demonstrated the highest potency among tested derivatives, with an effective concentration below 1 μg/mL. This is directly compared to the A4 oxime derivative, which showed lower activity in the same assay system [1].

ABC Transporter Inhibition Antifungal Synergy Drug Resistance

Oxime Derivative Exhibits Significantly Enhanced Microfilaricidal Efficacy Over Parent Milbemycin A3

In vivo studies in naturally infested dogs demonstrate that the 5-keto-5-oxime derivative of Milbemycin A3 (the target compound) has a significantly higher potency in controlling Dirofilaria immitis microfilariae compared to its parent, non-oxime compound. The parent compound shows lower efficacy in the same model [1]. Additionally, a separate study quantifies the A3 oxime's specific in vivo impact: it reduces microfilariae counts by 85.2% at an oral dose of 0.05 mg/kg [2].

Microfilaricide Heartworm In Vivo Efficacy

Milbemycin A3 Oxime Possesses Intrinsic Fungicidal Activity Independent of Its Efflux Inhibition Function

Beyond its role as an efflux pump inhibitor (<1 μg/mL), Milbemycin A3 oxime demonstrates an intrinsic, direct fungicidal effect. This secondary mechanism was observed at concentrations above 3.2 μg/mL against C. glabrata and C. albicans [1]. This dual functionality contrasts with a hypothetical pure efflux inhibitor, which would lack this direct growth-inhibitory activity.

Antifungal Candida Reactive Oxygen Species

Milbemycin Oxime (Containing A3 Oxime) Shows Broad-Spectrum Anti-Mycobacterial Activity with MIC < 8 mg/L

In a screening of eight macrocyclic lactones against 80 strains of nontuberculous mycobacteria (NTM), milbemycin oxime—which contains Milbemycin A3 oxime as a key component—was identified as the most active compound. It displayed broad-spectrum activity with a minimum inhibitory concentration (MIC) lower than 8 mg/L, outperforming other avermectins and milbemycins in the panel [1].

Antimycobacterial NTM Drug Repurposing

Analytical Differentiation: Isolated Milbemycin A3 Oxime Enables Accurate HPLC Quantification and Impurity Profiling

The isolated Milbemycin A3 oxime serves as a critical reference standard for analytical method development and quality control, as defined by pharmacopeial monographs. Its unique HPLC retention time (e.g., eluting at 8.33 min under specific conditions) allows it to be distinguished from the A4 oxime (8.65 min) . Regulatory specifications for the commercial mixture mandate an assay of 95.0%-102.0% for the sum of A3 and A4 oximes, a calculation that requires the use of well-characterized, single-component standards [1].

Analytical Chemistry QC Reference Standard HPLC

Milbemycin A3 Oxime: Validated Use Cases for Scientific and Industrial Applications


Analytical Reference Standard for Regulatory-Compliant Quality Control

Procurement of high-purity (≥95-99%) Milbemycin A3 oxime is essential for analytical laboratories developing or validating HPLC methods for milbemycin oxime drug substance and finished products. As a well-characterized single component, it enables precise quantification, impurity profiling, and stability monitoring in compliance with USP/EP monographs [1]. Its distinct chromatographic profile (retention time ~8.33 min) ensures accurate resolution from the A4 oxime component, a necessity for ANDA submissions and commercial batch release .

Pharmacological Probe for ABC Transporter and Antifungal Resistance Research

Milbemycin A3 oxime is the tool compound of choice for investigating fungal multidrug resistance mechanisms mediated by ABC transporters like CgCDR1. Its superior potency (IC50 < 1 μg/mL) relative to the A4 analog makes it an ideal probe for in vitro studies on efflux pump inhibition and for evaluating synergistic effects with azole antifungals in Candida species [2]. Its dual function as both an efflux inhibitor and a direct fungicidal agent (>3.2 μg/mL) provides a unique opportunity to dissect the interplay between resistance modulation and direct antimicrobial action [2].

Reference Compound for In Vivo Heartworm (D. immitis) Efficacy Studies

For veterinary parasitology research, the isolated Milbemycin A3 oxime serves as a critical positive control or reference compound in microfilaricidal efficacy models. Its well-documented in vivo activity, achieving an 85.2% reduction in microfilariae at a 0.05 mg/kg oral dose in dogs, provides a quantitative benchmark against which novel macrocyclic lactone candidates or combination therapies can be compared [3]. Its enhanced potency over the parent milbemycin A3 underscores its value in structure-activity relationship (SAR) studies aimed at developing next-generation endectocides [4].

Lead Identification for Anti-Mycobacterial Drug Repurposing Programs

Research groups focused on discovering new therapies for challenging nontuberculous mycobacterial (NTM) infections should procure Milbemycin A3 oxime as part of a focused macrocyclic lactone library. Data showing that milbemycin oxime (the A3/A4 mixture) is the most potent and broad-spectrum anti-NTM agent among a panel of eight avermectins/milbemycins (MIC < 8 mg/L) highlights the pharmacophore's promise [5]. The pure A3 oxime is necessary for deconvoluting the activity of the mixture and guiding medicinal chemistry efforts to optimize anti-mycobacterial potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milbemycin A3 Oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.